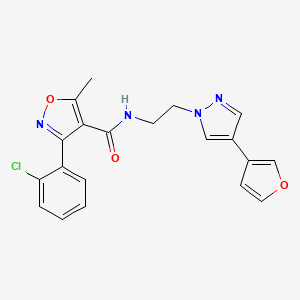

![molecular formula C18H17NOS2 B2840747 苯并[b]噻吩-2-基(4-(噻吩-2-基)哌啶-1-基)甲酮 CAS No. 2034572-96-6](/img/structure/B2840747.png)

苯并[b]噻吩-2-基(4-(噻吩-2-基)哌啶-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its substituted derivatives are very important in the field of medicinal chemistry, possessing a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of thiophene derivatives often involves regioselective coupling reactions and electrophilic cyclization reactions . A sulfide oxidation tuning approach has been reported in the synthesis of similar compounds, demonstrating the potential of such methods in constructing a series of sulfone-based dual acceptor copolymers .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone would be a complex arrangement of these basic structures.Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives can be quite complex. For instance, a sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) has been used for constructing a series of sulfone-based dual acceptor copolymers .科学研究应用

化学合成和结构分析

相关化合物的合成和结构分析提供了对苯并[b]噻吩-2-基(4-(噻吩-2-基)哌啶-1-基)甲酮的潜在应用的见解。例如,杂环化合物的合成,如(Benaka Prasad 等人,2018),涉及详细的结构表征,包括 X 射线衍射和赫希菲尔德表面分析,这对理解此类化合物的性质和潜在应用至关重要。类似地,2-取代的苯并[b]噻吩的产生(Chen 等人,2017)证明了这些化合物在大麻素受体荧光材料和配体的开发中的效用,突出了它们在材料科学和药理学中的相关性。

抗菌和抗结核活性

对苯并[b]噻吩衍生物的抗菌特性的研究,例如 (Barbier 等人,2022)](https://consensus.app/papers/synthesis-biological-evaluation-benzobthiophene-barbier/d3386b097ec85acfbb2830d1fc17c1cf/?utm_source=chatgpt) 进行的研究,将这些化合物确定为对抗耐药菌株的金黄色葡萄球菌的潜在剂。这表明它们在解决传染病治疗中的挑战方面具有重要作用。此外,苯并[b]噻吩席夫碱的探索(Ünver 等人,2020)用于抗菌和抗利什曼原虫活动进一步强调了这些化合物的治疗潜力。

抗癌活性

对新型含噻吩的吡唑衍生物的抗癌活性进行的研究(Inceler 等人,2013)表明特定化合物对癌细胞系表现出显着的生长抑制作用。这项研究强调了苯并[b]噻吩衍生物作为开发新型抗癌剂的支架的潜力,为持续寻找更有效的癌症治疗做出了贡献。

作用机制

Target of Action

The primary target of Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is the 5-HT1A serotonin receptor . This receptor plays a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .

Mode of Action

The compound interacts with its target, the 5-HT1A serotonin receptor, through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .

Biochemical Pathways

The compound affects the serotonin pathway . Serotonin, also known as 5-hydroxytryptamine (5-HT), is an important neurotransmitter that has been consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .

Pharmacokinetics

The compound’s affinity towards the 5-ht1a receptors suggests it has sufficient bioavailability to interact with these targets .

Result of Action

The molecular and cellular effects of the compound’s action are primarily its interaction with the 5-HT1A serotonin receptors . This interaction can influence a variety of physiological functions and has implications for the treatment of certain psychiatric disorders .

属性

IUPAC Name |

1-benzothiophen-2-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NOS2/c20-18(17-12-14-4-1-2-5-16(14)22-17)19-9-7-13(8-10-19)15-6-3-11-21-15/h1-6,11-13H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCNSWDNFAXFOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

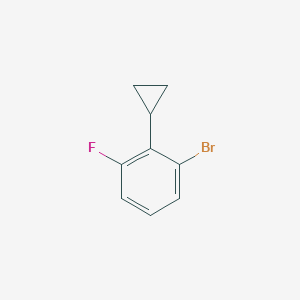

![2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2840664.png)

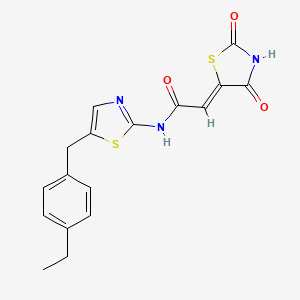

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2840666.png)

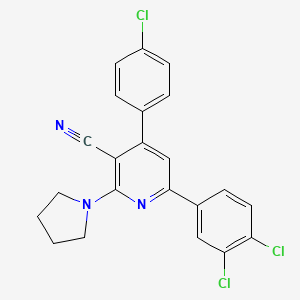

![3-(2-oxo-2-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2840668.png)

![1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2840670.png)

![N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide](/img/structure/B2840673.png)

![N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2840674.png)

![4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride](/img/no-structure.png)

![2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B2840680.png)

![5-(benzo[d]thiazol-2-yl)-N-(2-ethoxyphenyl)thiophene-2-carboxamide](/img/structure/B2840686.png)

![Ethyl 4-(4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanoyl)piperazine-1-carboxylate](/img/structure/B2840687.png)